molecular formula C15H18N4 B2459877 1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine CAS No. 596818-11-0

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine

Cat. No.: B2459877
CAS No.: 596818-11-0
M. Wt: 254.337
InChI Key: YIAJSDMAWCHHSD-UHFFFAOYSA-N
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Description

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar compound.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving an appropriate precursor.

    Coupling of the Pyridazine and Piperidine Rings: The final step involves coupling the pyridazine and piperidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine or tetrahydropyridazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Dihydropyridazine or tetrahydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine can be compared with other similar compounds, such as:

    Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.

    Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combined pyridazine and piperidine rings, which confer distinct chemical and biological properties

List of Similar Compounds

    Pyridazine Derivatives: Pyridazinone, Pyridazine-3-carboxylic acid.

    Piperidine Derivatives: Piperidine, 4-Piperidone.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAJSDMAWCHHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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